2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid 2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1784988-07-3
VCID: VC5973818
InChI: InChI=1S/C9H14O2/c10-9(11)4-6-1-2-7-5-8(7)3-6/h6-8H,1-5H2,(H,10,11)
SMILES: C1CC2CC2CC1CC(=O)O
Molecular Formula: C9H14O2
Molecular Weight: 154.209

2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid

CAS No.: 1784988-07-3

Cat. No.: VC5973818

Molecular Formula: C9H14O2

Molecular Weight: 154.209

* For research use only. Not for human or veterinary use.

2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid - 1784988-07-3

Specification

CAS No. 1784988-07-3
Molecular Formula C9H14O2
Molecular Weight 154.209
IUPAC Name 2-(3-bicyclo[4.1.0]heptanyl)acetic acid
Standard InChI InChI=1S/C9H14O2/c10-9(11)4-6-1-2-7-5-8(7)3-6/h6-8H,1-5H2,(H,10,11)
Standard InChI Key NJGZYXPJPARJDI-UHFFFAOYSA-N
SMILES C1CC2CC2CC1CC(=O)O

Introduction

Structural Characteristics and Nomenclature

The bicyclo[4.1.0]heptane core consists of a seven-membered ring system comprising a cyclohexane fused to a cyclopropane ring. The numbering convention assigns position 1 to one bridgehead carbon, with positions 2–7 sequentially following the larger ring . In 2-(bicyclo[4.1.0]heptan-3-yl)acetic acid, the acetic acid group (-CH₂COOH) is attached to the third carbon of the bicyclic framework. This substitution introduces a polar, ionizable group that significantly influences the molecule’s solubility and reactivity.

Key structural features include:

  • Cyclopropane Strain: The fused cyclopropane imposes angular strain, enhancing reactivity at adjacent positions .

  • Stereochemical Complexity: The bicyclo[4.1.0]heptane system contains five stereogenic centers, though the exact configuration of the acetic acid derivative remains unspecified in existing literature .

  • Conformational Rigidity: The fused rings restrict rotational freedom, favoring specific conformations that may enhance binding selectivity in biological systems .

Synthetic Methodologies

While no direct synthesis of 2-(bicyclo[4.1.0]heptan-3-yl)acetic acid is documented, analogous routes for functionalized bicyclo[4.1.0]heptane derivatives provide a plausible blueprint.

Bicyclo[4.1.0]heptane Intermediate Preparation

The synthesis begins with 1,4-cyclohexanedione, which undergoes stereoselective transformations to form the bicyclic core. Key steps include:

  • Spiroketal Formation: Reaction with benzaldehyde derivatives yields enantiomerically pure spiroketals .

  • Allylic Oxidation: Diastereoselective oxidation introduces hydroxyl groups critical for subsequent functionalization .

  • Hydroboration-Oxidation: 9-BBN-mediated hydroboration achieves high stereocontrol, installing hydroxymethyl groups .

Physicochemical Properties

Based on structurally related compounds , the following properties are anticipated:

PropertyPredicted Value/Range
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
Melting Point120–140°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO); limited aqueous solubility
pKa~4.5 (carboxylic acid)
LogP1.2–1.8 (moderate lipophilicity)

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric methods to control configuration at the acetic acid-bearing carbon.

  • Biological Screening: Evaluation against viral, bacterial, and cancer cell lines to identify therapeutic potential.

  • Derivatization Studies: Exploration of amide, ester, and triazole conjugates to modulate bioavailability and activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator